5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with a complex structure that includes a benzimidazole core
Preparation Methods
The synthesis of 5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolone, which is then nitrated and reduced to obtain the final product .
Chemical Reactions Analysis
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
5-{[(2E)-3-phenylprop-2-en-1-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
5-amino-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar benzimidazole core but lacks the phenylprop-2-en-1-yl group.
5-acetoacetyl-amino-benzimidazolone: Another related compound used in the production of pigments.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-[[(E)-3-phenylprop-2-enyl]amino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-18-14-9-8-13(11-15(14)19-16)17-10-4-7-12-5-2-1-3-6-12/h1-9,11,17H,10H2,(H2,18,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRZHICCPMLQM-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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